Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis
Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate: is a valuable reagent in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds due to the presence of an active bromine atom which can undergo palladium-catalyzed cross-coupling reactions . This compound is particularly useful in constructing benzotriazole derivatives that are prevalent in many pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of new drugs. Its benzotriazole core is a common motif in molecules with biological activity. Researchers have explored its use in creating potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs .
Material Science
The benzotriazole moiety is known for its ultraviolet light absorption properties. Therefore, Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate can be used in the field of material science for the development of UV-resistant materials. These materials are crucial for extending the life of products exposed to sunlight, such as plastics and coatings .
Catalysis
This compound can act as a ligand for transition metal catalysts. The benzotriazole ring can coordinate to metals, facilitating various catalytic processes. This is particularly important in the development of greener and more efficient chemical processes .
Agricultural Research
In agricultural research, derivatives of benzotriazole have been investigated for their potential use as growth regulators and pesticides. The bromine atom in Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate offers a site for further functionalization, allowing for the synthesis of compounds with specific activities against pests .
Analytical Chemistry
As an analytical standard, this compound is used in chromatography and mass spectrometry to help identify and quantify similar compounds in various samples. Its well-defined structure and properties make it an excellent reference material for comparative analysis .
properties
IUPAC Name |
ethyl 7-bromo-1-methylbenzotriazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)9-8(5-6)12-13-14(9)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCEZGEAUFQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N(N=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.